molecular formula C11H20O3S B12587633 Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester CAS No. 874783-32-1

Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester

Cat. No.: B12587633
CAS No.: 874783-32-1
M. Wt: 232.34 g/mol
InChI Key: RDEQFAZZNAGWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester is an organic compound with the molecular formula C11H20O3S. This compound contains a thioester functional group, which is characterized by a sulfur atom bonded to a carbonyl group. The presence of an ester linkage and a long aliphatic chain makes this compound interesting for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-[7-(acetyloxy)heptyl] ester typically involves the esterification of ethanethioic acid with a suitable alcohol. One common method is the Fischer esterification, where ethanethioic acid reacts with 7-(acetyloxy)heptanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[7-(acetyloxy)heptyl] ester involves its interaction with nucleophiles and electrophiles. The thioester group is particularly reactive towards nucleophiles, which can attack the carbonyl carbon, leading to the formation of various products. The ester linkage can also undergo hydrolysis, releasing ethanethioic acid and the corresponding alcohol .

Comparison with Similar Compounds

Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its long aliphatic chain and the presence of both ester and thioester functionalities, which provide it with distinct chemical properties and reactivity.

Properties

CAS No.

874783-32-1

Molecular Formula

C11H20O3S

Molecular Weight

232.34 g/mol

IUPAC Name

7-acetylsulfanylheptyl acetate

InChI

InChI=1S/C11H20O3S/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3

InChI Key

RDEQFAZZNAGWTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCSC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.